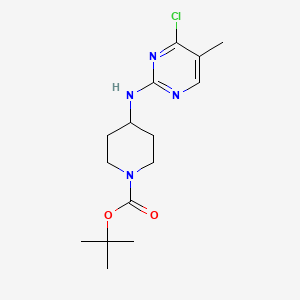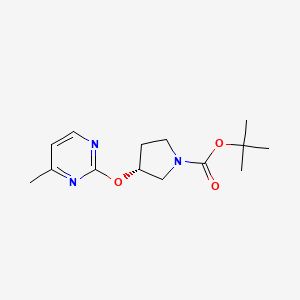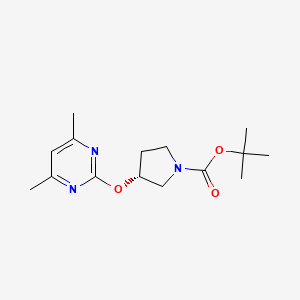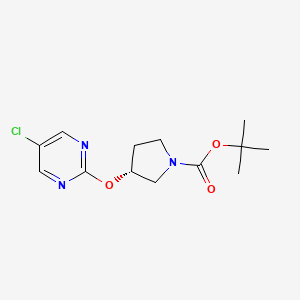![molecular formula C11H16ClN3O B7898599 [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol](/img/structure/B7898599.png)
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol is a chemical compound that features a pyrimidine ring substituted with a chloro and methyl group, connected to a piperidine ring through a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as chloroacetaldehyde and methylamine.
Substitution Reactions: The chloro and methyl groups are introduced onto the pyrimidine ring through electrophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is formed via cyclization reactions involving suitable amine precursors.
Coupling Reaction: The pyrimidine and piperidine rings are coupled through a methanol linker using a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: Catalysts such as palladium or platinum may be used to enhance reaction rates, while solvents like tetrahydrofuran or dimethyl sulfoxide are employed to dissolve reactants and facilitate reactions.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity and yield.
化学反应分析
Types of Reactions
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon is commonly used.
Substitution: Nucleophiles such as sodium azide or thiourea are used under mild heating conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Amino or thiol-substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-ethanol: Similar structure with an ethanol linker instead of methanol.
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-propanol: Similar structure with a propanol linker.
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-butanol: Similar structure with a butanol linker.
Uniqueness
The uniqueness of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-6-13-11(14-10(8)12)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJWKVBQELBAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
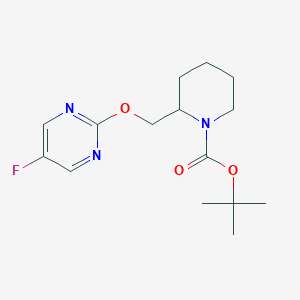
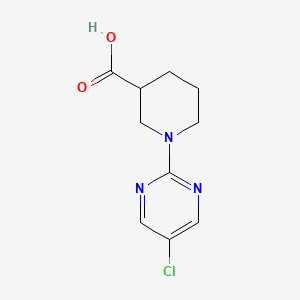
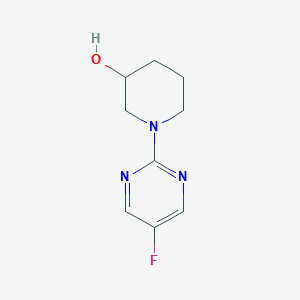
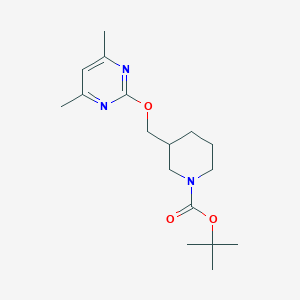
![[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7898556.png)
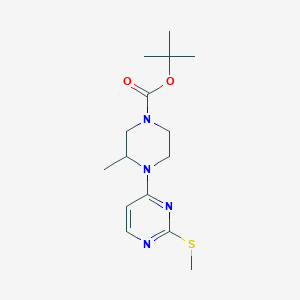
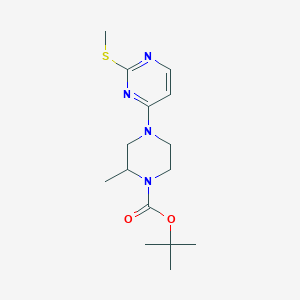
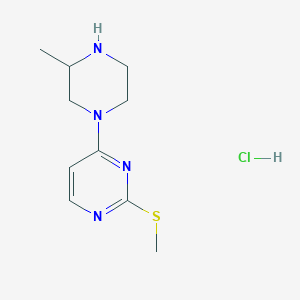
![Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride](/img/structure/B7898592.png)
![3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898607.png)
